molecular formula C18H20ClN3O3S B2778762 N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2320382-10-1

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2778762
CAS No.: 2320382-10-1
M. Wt: 393.89
InChI Key: IQFBBSUAZWMNSS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound It features a variety of functional groups, including a chloro-substituted phenyl ring, a dioxidotetrahydrothiophene moiety, and a cyclopenta[c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the dioxidotetrahydrothiophene and chloro-methylphenyl groups. Common reagents and conditions might include:

    Cyclization reactions: to form the cyclopenta[c]pyrazole core.

    Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.

    Oxidation reactions: to form the dioxidotetrahydrothiophene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: For substitution reactions, such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide might be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • N-(2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Uniqueness

The uniqueness of N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-11-9-12(19)5-6-15(11)20-18(23)17-14-3-2-4-16(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBBSUAZWMNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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